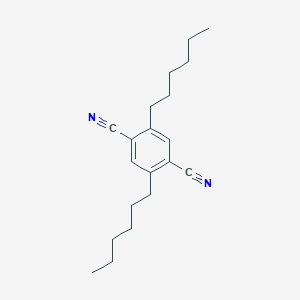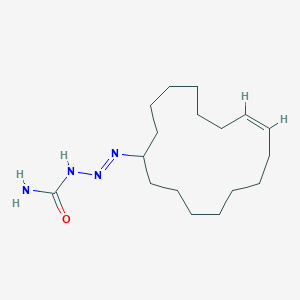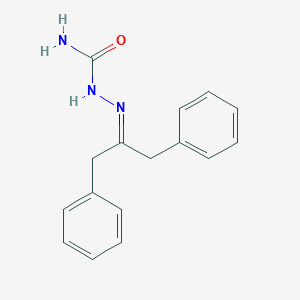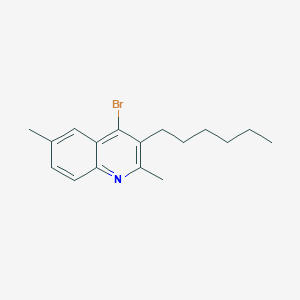![molecular formula C14H10ClNO4S3 B296071 Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B296071.png)
Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate, also known as DCDT or N,N'-dicyclohexylcarbodiimide, is a chemical compound widely used in scientific research applications. DCDT is a potent coupling agent that is used to activate carboxylic acids for peptide synthesis, protein labeling, and other biochemical reactions.
Mécanisme D'action
The mechanism of action of Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate involves the formation of an activated ester intermediate that reacts with a nucleophile such as an amine or thiol group. This compound reacts with carboxylic acids to form an O-acylisourea intermediate, which is highly reactive and can react with a nucleophile to form an amide or ester bond. This compound is a potent coupling agent that can activate carboxylic acids even in the presence of other functional groups.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects as it is not used as a drug or therapeutic agent. This compound is a synthetic compound that is used exclusively in scientific research applications.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate has several advantages for lab experiments. It is a potent coupling agent that can activate carboxylic acids even in the presence of other functional groups. This compound is also compatible with a wide range of solvents and reaction conditions, making it a versatile reagent for peptide synthesis and protein labeling. However, this compound has some limitations as well. It is a toxic and irritant compound that should be handled with care. This compound can also react with water to form urea, which can interfere with peptide synthesis reactions.
Orientations Futures
There are several future directions for research on Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate. One area of research is the development of new coupling agents that are less toxic and more efficient than this compound. Another area of research is the development of new synthetic methods for this compound that are more environmentally friendly and cost-effective. Additionally, there is a need for further research on the mechanism of action of this compound and its interactions with other reagents and functional groups.
Méthodes De Synthèse
Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate is synthesized by reacting 4-chlorobenzothioamide with dimethyl dithiocarbonate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis of this compound is a straightforward process that can be easily scaled up for industrial production.
Applications De Recherche Scientifique
Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate is widely used in scientific research applications due to its ability to activate carboxylic acids for peptide synthesis, protein labeling, and other biochemical reactions. This compound is commonly used in solid-phase peptide synthesis to activate carboxylic acids for coupling with amino acids. This compound is also used in protein labeling reactions to attach fluorescent or radioactive tags to proteins for imaging or quantification purposes.
Propriétés
Formule moléculaire |
C14H10ClNO4S3 |
|---|---|
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
dimethyl 2-(4-chlorobenzenecarbothioyl)imino-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C14H10ClNO4S3/c1-19-12(17)9-10(13(18)20-2)23-14(22-9)16-11(21)7-3-5-8(15)6-4-7/h3-6H,1-2H3 |
Clé InChI |
VAENEDCUZZPIOU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC(=NC(=S)C2=CC=C(C=C2)Cl)S1)C(=O)OC |
SMILES canonique |
COC(=O)C1=C(SC(=NC(=S)C2=CC=C(C=C2)Cl)S1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)





![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)

